Dirhodium tetracaprolactamate

Description

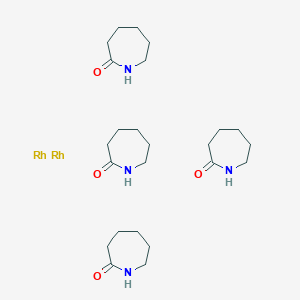

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepan-2-one;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZKSBMOZFVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dirhodium Tetracaprolactamate: A Comprehensive Technical Guide to Structure, Bonding, and Catalytic Utility

Abstract

Dirhodium(II) tetracaprolactamate, [Rh₂(cap)₄], is a robust and versatile dinuclear rhodium complex that has garnered significant attention within the scientific community, particularly in the realms of organic synthesis and drug development. Its unique paddlewheel architecture, characterized by a central dirhodium core bridged by four caprolactamate ligands, underpins its exceptional catalytic activity. This guide provides an in-depth exploration of the molecular structure, the nuances of its chemical bonding, and its practical applications as a catalyst. We will delve into the synthesis and characterization of this complex, elucidate its electronic structure through a generalized molecular orbital model, and present detailed protocols for its application in key organic transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this pivotal catalyst.

Introduction: The Significance of Dirhodium Paddlewheel Complexes

Dirhodium(II) paddlewheel complexes are a class of coordination compounds renowned for their efficacy in catalyzing a broad spectrum of chemical reactions. These reactions are often central to the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products. The general structure consists of two rhodium atoms in close proximity, held together by a metal-metal bond and surrounded by four bridging bidentate ligands. This arrangement leaves the axial positions of the rhodium centers available for substrate coordination, which is a key feature for their catalytic function.

Dirhodium tetracaprolactamate, a member of the carboxamidate subclass of these complexes, has emerged as a particularly effective catalyst. Its unique combination of reactivity and selectivity makes it an invaluable tool for challenging transformations such as C-H functionalization and allylic oxidation. Understanding the intricate relationship between its structure and catalytic behavior is paramount for its rational application and the development of novel synthetic methodologies.

Molecular Structure and Stereochemistry

Key Structural Features:

-

Dirhodium Core: The central feature is a Rh-Rh single bond. In related dirhodium(II) tetraacetate adducts, this bond length typically ranges from 2.38 to 2.52 Å, influenced by the nature of any axial ligands. For dirhodium(II) carboxamidates, similar Rh-Rh distances are observed.

-

Bridging Caprolactamate Ligands: Four deprotonated caprolactam ligands bridge the two rhodium atoms. Each ligand coordinates to one rhodium atom through its nitrogen atom and to the other rhodium atom via its oxygen atom. This N,O-coordination is a defining feature of dirhodium carboxamidates.

-

Coordination Geometry: Each rhodium atom can be considered to have a distorted octahedral geometry. The equatorial plane is defined by the four coordinating atoms from the caprolactam ligands (two nitrogen and two oxygen atoms), and the axial positions are occupied by the other rhodium atom and potentially a solvent molecule or substrate.

-

Caprolactam Ring Conformation: The seven-membered caprolactam rings are not planar and will adopt a flexible conformation, likely a chair or boat-like arrangement, to minimize steric strain. The specific orientation of these rings can influence the steric environment around the catalytic active sites.

Below is a diagram illustrating the fundamental paddlewheel structure of dirhodium tetracaprolactamate.

Caption: Paddlewheel structure of dirhodium tetracaprolactamate.

Synthesis and Characterization

The most common and efficient method for the synthesis of dirhodium tetracaprolactamate is through a ligand exchange reaction. This typically involves reacting a pre-existing dirhodium carboxylate, such as dirhodium(II) tetraacetate, with an excess of caprolactam.

Experimental Protocol: Synthesis of Dirhodium Tetracaprolactamate

Materials:

-

Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]

-

ε-Caprolactam

-

Chlorobenzene (or other high-boiling, non-coordinating solvent)

-

Argon or Nitrogen gas

-

Standard Schlenk line or glovebox equipment

-

Heating mantle and reflux condenser

-

Filtration apparatus

Procedure:

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere of argon or nitrogen to prevent oxidation of the rhodium centers.

-

Reactant Charging: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine dirhodium(II) tetraacetate dihydrate and a 4-5 molar excess of ε-caprolactam.

-

Solvent Addition: Add a sufficient amount of chlorobenzene to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux (approximately 132 °C for chlorobenzene) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by the color change of the solution from a deep green or blue to a characteristic violet or purple of the dirhodium tetracaprolactamate. The liberated acetic acid is typically removed by the inert gas stream or under reduced pressure.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove any unreacted caprolactam and residual solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized dirhodium tetracaprolactamate can be confirmed using a variety of analytical techniques:

| Technique | Expected Observations |

| Melting Point | 269-274 °C |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the methylene protons of the caprolactam rings. |

| ¹³C NMR | The carbon NMR will display distinct resonances for the carbonyl and methylene carbons of the ligands. |

| FT-IR | The infrared spectrum will show a strong absorption band for the C=O stretching frequency of the amide, and the absence of the carboxylate stretches from the starting material. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of C₂₄H₄₀N₄O₄Rh₂ (654.41 g/mol ). |

Electronic Structure and Bonding

The bonding in dirhodium paddlewheel complexes is a subject of considerable interest and can be described using molecular orbital (MO) theory. The interaction of the d-orbitals of the two rhodium atoms leads to the formation of a set of molecular orbitals that define the Rh-Rh bond.

For a D₄h symmetric dirhodium complex, the primary metal-metal bonding interactions involve the d-orbitals. The combination of the two dz² orbitals leads to a σ and σ* MO. The dxz and dyz orbitals combine to form two degenerate π and π* MOs, and the dxy orbitals form a δ and δ* MO.

The two Rh(II) centers each have a d⁷ electron configuration, resulting in a total of 14 d-electrons to populate the molecular orbitals. The generally accepted electronic configuration for the ground state of a dirhodium(II) paddlewheel complex is σ²π⁴δ²δ²π⁴. This corresponds to a net Rh-Rh single bond (bond order = 1).

The highest occupied molecular orbital (HOMO) is typically the π* orbital, and the lowest unoccupied molecular orbital (LUMO) is the σ* orbital. The energy gap between these orbitals is crucial for the complex's reactivity and spectroscopic properties. Axial coordination of a ligand to one of the rhodium atoms raises the energy of the σ* orbital, affecting the electronic properties of the complex.

Caption: Generalized MO diagram for a dirhodium paddlewheel complex.

Catalytic Applications in Drug Development

Dirhodium tetracaprolactamate is a powerhouse in catalysis, enabling synthetic transformations that are often difficult to achieve with other methods. Its utility is particularly pronounced in reactions that form C-C and C-N bonds, which are fundamental in the construction of pharmaceutical agents.

Allylic Oxidation

One of the hallmark applications of dirhodium tetracaprolactamate is in the allylic oxidation of olefins to enones. This transformation is highly valuable as it introduces a carbonyl group at a strategic position for further functionalization. The reaction is typically performed using tert-butyl hydroperoxide (TBHP) as the terminal oxidant.

Key Advantages:

-

High Selectivity: The reaction is often highly selective, oxidizing the allylic position without significant side reactions.

-

Mild Conditions: The oxidations can be carried out under mild conditions, tolerating a wide range of functional groups.

-

Low Catalyst Loading: The catalyst is highly efficient, often requiring only a small molar percentage.

Proposed Catalytic Cycle:

The mechanism is believed to involve a redox cycle between Rh₂(⁴⁺) and Rh₂(⁵⁺) species. The catalyst is first oxidized by TBHP to a higher-valent rhodium species, which then abstracts a hydrogen atom from the allylic position of the substrate. Subsequent steps lead to the formation of the enone product and regeneration of the active catalyst.

Caption: Simplified catalytic cycle for allylic oxidation.

C-H Functionalization

Dirhodium tetracaprolactamate is also an effective catalyst for C-H functionalization reactions, particularly those involving carbene or nitrene transfer from diazo or azido precursors, respectively. These reactions allow for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, offering a highly atom-economical approach to molecular construction.

Mechanism of Carbene Transfer:

-

Carbene Formation: The dirhodium catalyst reacts with a diazo compound to eliminate dinitrogen and form a transient rhodium-carbene intermediate.

-

C-H Insertion: This electrophilic carbene intermediate then undergoes insertion into a C-H bond of a substrate.

The selectivity of C-H insertion (i.e., which C-H bond in a complex molecule reacts) is influenced by both the electronic and steric properties of the substrate and the catalyst. The bulky caprolactam ligands can play a crucial role in directing the insertion to less sterically hindered positions.

Conclusion and Future Outlook

Dirhodium tetracaprolactamate stands as a testament to the power of dinuclear catalysis. Its well-defined paddlewheel structure provides a robust framework for a rich and diverse range of catalytic transformations. The interplay between its electronic structure and the steric environment created by the caprolactam ligands allows for high levels of selectivity and efficiency in challenging reactions like allylic oxidation and C-H functionalization.

For researchers and professionals in drug development, a thorough understanding of the structure, bonding, and reactivity of dirhodium tetracaprolactamate is not merely academic; it is a practical necessity for the design of innovative and efficient synthetic routes to novel therapeutics. Future research in this area will likely focus on the development of chiral variants of dirhodium carboxamidate catalysts for asymmetric synthesis, as well as the immobilization of these catalysts on solid supports for improved recyclability and application in continuous flow processes. The continued exploration of the catalytic potential of dirhodium tetracaprolactamate and its derivatives promises to unlock new frontiers in chemical synthesis.

References

-

Catino, A. J., Forslund, R. E., & Doyle, M. P. (2004). Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation. Journal of the American Chemical Society, 126(42), 13622–13623. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6097223, Dirhodium(II) tetrakis(caprolactam). Retrieved from [Link]

-

Doyle, M. P., Catino, A. J., & Forslund, R. E. (2004). Dirhodium(II) caprolactamate: an exceptional catalyst for allylic oxidation. PubMed. [Link]

-

ResearchGate. (n.d.). Schematic representation of dirhodium(II,II) paddlewheel complexes. Retrieved from [Link]

-

Gautier, A., & Cisnetti, F. (2012). Dirhodium(II,II) tetra-acetate complexes with axially co-ordinated triphenylstibine, triphenylarsine, and dibenzyl sulphide ligands. The syntheses, properties, and X-ray crystal structures of [Rh₂(O₂CMe)₄(SbPh₃)₂], [Rh₂(O₂CMe)₄(AsPh₃)₂], and [Rh₂(O₂CMe)₄(SBn₂)₂]. Dalton Transactions, 41(3), 859-865. [Link]

-

Chemdad. (n.d.). DIRHODIUM (II) TETRAKIS(CAPROLACTAM). Retrieved from [Link]

An In-depth Technical Guide to Dirhodium(II) Tetracaprolactamate: Properties, Characterization, and Catalytic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Dirhodium Carboxamidates

Within the expansive field of transition metal catalysis, dirhodium(II) paddlewheel complexes have carved out a significant niche, prized for their unique structure and versatile reactivity.[1] These complexes are workhorses in modern organic synthesis, facilitating a wide array of transformations, including C-H functionalization, cyclopropanation, and ylide formation.[1][2] Among the various classes of dirhodium paddlewheel complexes, those bearing carboxamidate ligands have emerged as exceptionally robust and selective catalysts.[3] This guide focuses on a paramount example from this class: dirhodium(II) tetracaprolactamate, abbreviated as Rh₂(cap)₄.

Dirhodium tetracaprolactamate distinguishes itself not only through high efficacy but also through its operational simplicity and stability, making it a catalyst of considerable interest for both academic research and industrial process development.[4] This document provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its characterization, and a discussion of its proven applications, offering field-proven insights for professionals in chemistry and drug development.

Molecular Architecture: The Paddlewheel Core

The defining feature of dirhodium tetracaprolactamate is its "paddlewheel" structure, a motif common to dirhodium(II) carboxylates and carboxamidates.[1] This architecture consists of two rhodium atoms bridged by four coordinating caprolactamate ligands.

Key Structural Features:

-

Dirhodium Core: The two rhodium(II) centers are held in close proximity by the bridging ligands, resulting in a Rh-Rh bond. This bond is central to the complex's electronic structure and catalytic function.

-

Bridging Ligands: Four caprolactamate anions span the dirhodium core. Each ligand coordinates to the rhodium atoms through its nitrogen and oxygen atoms, creating a rigid and structurally stable framework.[5]

-

Axial Positions: Perpendicular to the plane of the four rhodium-nitrogen bonds are two vacant axial coordination sites, one on each rhodium atom. These sites are the primary locus of catalytic activity, where substrates bind and are activated.[1][3]

The structural rigidity and open axial sites are fundamental to the catalytic prowess of Rh₂(cap)₄, allowing for controlled and predictable interactions with substrates.[3]

Caption: Molecular structure of Dirhodium Tetracaprolactamate.

Physical Properties

The physical characteristics of Rh₂(cap)₄ are well-documented, reflecting its nature as a stable organometallic compound. Its properties are summarized below, providing essential data for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Appearance | Powder | [5][6] |

| Molecular Formula | C₂₄H₄₀N₄O₄Rh₂ | [6][7][8] |

| Molecular Weight | 654.41 g/mol | [6][7][8] |

| Melting Point | 269-274 °C | [6][9] |

| Solubility | Soluble in various organic solvents | [5] |

| Stability | Tolerant of air and moisture; store under inert gas for long-term preservation | [4][8] |

Chemical Profile: Reactivity and Catalytic Nature

The chemical behavior of dirhodium tetracaprolactamate is dominated by the electronic properties of its dirhodium core, which are finely tuned by the electron-donating caprolactamate ligands.

Redox Chemistry: The Engine of Catalysis

A cornerstone of the reactivity of Rh₂(cap)₄ is its facile and reversible Rh₂(II,II)/Rh₂(II,III) redox couple.[4] Compared to their dirhodium carboxylate counterparts, carboxamidates like Rh₂(cap)₄ have a significantly lower oxidation potential.[10] This makes the Rh₂(II,II) state easier to oxidize, a critical feature for catalytic cycles that involve oxidative steps. This enhanced electron-donating ability of the carboxamidate ligands enriches the electron density at the rhodium centers, influencing substrate activation and overall catalytic turnover.

A Premier Catalyst for Allylic Oxidation

Dirhodium tetracaprolactamate has proven to be an exceptional catalyst for the allylic oxidation of olefins using tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[4] This reaction is highly selective and efficient, overcoming many limitations of traditional methods, such as high catalyst loadings and long reaction times.[4]

Causality in Action: The catalyst's effectiveness stems from its ability to initiate a redox chain catalytic cycle.[4] The lower oxidation potential facilitates the initial interaction with the peroxide, forming a key dirhodium peroxyether intermediate that propagates the chain reaction. The reaction is notably tolerant of air and moisture and can proceed with catalyst loadings as low as 0.1 mol%, delivering high yields in minutes.[4]

Caption: Catalytic cycle for allylic oxidation.

Versatility in C-H Functionalization and Carbene Chemistry

Like other dirhodium paddlewheel complexes, Rh₂(cap)₄ is a potent catalyst for reactions involving metal carbene intermediates.[2][5] It effectively catalyzes:

-

C-H Insertion: The directed insertion of a carbene into a carbon-hydrogen bond.

-

Cyclopropanation: The reaction of a carbene with an alkene to form a cyclopropane ring.[5]

-

Aziridination: The analogous reaction with imines to form aziridines.[4]

The electron-rich nature of the carboxamidate catalyst often imparts unique selectivity profiles in these transformations compared to more electron-deficient carboxylate systems.

Synthesis and Experimental Protocols

The synthesis and characterization of dirhodium tetracaprolactamate rely on established organometallic chemistry techniques. A self-validating workflow ensures the purity and identity of the final product.

Synthesis via Ligand Exchange

The most common and straightforward synthesis involves a ligand exchange reaction starting from a commercially available dirhodium precursor, typically dirhodium(II) tetraacetate, Rh₂(OAc)₄.[3] The acetate ligands are displaced by caprolactam in a thermal reaction.

Caption: Workflow for the synthesis of Rh₂(cap)₄.

Step-by-Step Protocol:

-

Reactor Setup: A round-bottom flask is charged with dirhodium(II) tetraacetate and a molar excess (e.g., 5-10 equivalents) of caprolactam.

-

Solvent Addition: A high-boiling, non-coordinating solvent such as chlorobenzene is added to suspend the reactants.

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the color change and the removal of the acetic acid byproduct.

-

Isolation: Upon completion, the reaction mixture is cooled, allowing the dirhodium tetracaprolactamate product to crystallize.

-

Purification: The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexanes) to remove residual impurities, and dried under vacuum. The purity can be further enhanced by recrystallization.

Analytical Characterization Protocols

Confirming the identity and purity of the synthesized catalyst is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: ¹H and ¹³C NMR are used to confirm the presence of the caprolactam ligands and the absence of acetate signals from the starting material. The symmetry of the paddlewheel structure often leads to a simple, well-resolved spectrum.

-

Protocol:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For advanced electronic structure analysis, ¹⁰³Rh NMR can be employed, which is highly sensitive to the electronic environment of the rhodium centers.[11] This specialized technique reveals how the carboxamidate ligands shield the rhodium nuclei compared to carboxylates.[11]

-

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is a rapid method to verify the coordination of the caprolactam ligand. The C=O stretching frequency (ν_CO) of the amide in the complex will be shifted compared to free caprolactam, indicating coordination to the rhodium centers.

-

Protocol:

-

Prepare a sample as a KBr pellet or as a thin film from a solution.

-

Acquire the spectrum over the 4000-400 cm⁻¹ range.

-

Identify the characteristic amide C=O stretch and compare it to the starting materials.

-

-

-

UV-Visible Spectroscopy:

-

Rationale: Dirhodium paddlewheel complexes exhibit characteristic electronic transitions. UV-Vis spectroscopy serves as a quick check for the integrity of the dirhodium core.

-

Protocol:

-

Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).

-

Record the absorbance spectrum, typically from 200-800 nm. The spectrum should show characteristic bands for the Rh-Rh and Rh-O/N chromophores.

-

-

-

X-ray Crystallography:

-

Rationale: Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state molecular structure, providing precise measurements of the Rh-Rh bond length and the coordination geometry of the ligands.

-

Protocol:

-

Grow single crystals of the complex, typically by slow evaporation of a solvent or by vapor diffusion.

-

Mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to confirm the paddlewheel architecture.

-

-

Broader Implications in Drug Development

While dirhodium tetracaprolactamate is primarily recognized as a catalyst, the broader class of dirhodium complexes has garnered attention in medicinal chemistry. Dirhodium(II,II) compounds have been investigated as potential antineoplastic agents.[12] Their biological activity is often linked to their ability to interact with biomolecules such as proteins and DNA.[13]

The reactivity of the dirhodium core, particularly the lability of its ligands, is a critical determinant of its cytotoxicity.[12] The ability of dirhodium units to bind to the side chains of amino acid residues like methionine and cysteine has been structurally confirmed, opening pathways for the rational design of novel metallodrugs or artificial metalloenzymes.[13][14] The robust yet reactive nature of the Rh₂(cap)₄ core makes it an intriguing scaffold for future exploration in this domain.

Conclusion

Dirhodium(II) tetracaprolactamate stands out as a highly valuable and versatile tool in modern chemistry. Its well-defined paddlewheel structure, coupled with the electron-rich environment provided by its caprolactamate ligands, gives rise to exceptional catalytic activity in a range of important organic transformations. Its stability, ease of handling, and straightforward synthesis further enhance its appeal for practical applications. For researchers in organic synthesis and drug development, a thorough understanding of the physical, chemical, and catalytic properties of Rh₂(cap)₄ is essential for leveraging its full potential to build molecular complexity and explore new therapeutic modalities.

References

-

Catino, A. J., Forslund, R. E., & Doyle, M. P. (n.d.). Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation. Organic Chemistry Portal. [Link]

-

American Elements. (n.d.). Dirhodium Tetracaprolactamate. [Link]

-

Al-Zoubi, R. M. (2017). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Catalysts, 7(12), 347. [Link]

-

National Center for Biotechnology Information. (n.d.). Dirhodium(II) tetrakis(caprolactam). PubChem Compound Database. [Link]

-

Davies, H. M., & Morton, D. (2020). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Chemical Society Reviews, 49(20), 7136-7153. [Link]

-

Peeters, M., et al. (2024). In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach. Journal of the American Chemical Society. [Link]

-

Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry, 71(25), 9253–9260. [Link]

-

Wikipedia. (n.d.). Rhodium(II) acetate. [Link]

-

Angeles-Boza, A. M., et al. (2006). Dirhodium(II,II) complexes: molecular characteristics that affect in vitro activity. Journal of Medicinal Chemistry, 49(23), 6841-7. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). DIRHODIUM (II) TETRAKIS(CAPROLACTAM). [Link]

-

Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. Journal of Organic Chemistry, 71(25), 9253-9260. [Link]

-

Ferraro, G., et al. (2023). Coordination of a Dirhodium(II) Center to Methionine and Cysteine Side Chains: Evidence from X-Ray Structure of the Adduct Formed by Dirhodium Tetraacetate with a C-Phycocyanin. International Journal of Molecular Sciences, 24(23), 16867. [Link]

-

Ferraro, G., et al. (2023). Coordination of a Dirhodium(II) Center to Methionine and Cysteine Side Chains: Evidence from X-Ray Structure of the Adduct Formed by Dirhodium Tetraacetate with a C-Phycocyanin. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation [organic-chemistry.org]

- 5. CAS 138984-26-6: DIRHODIUM (II) TETRAKIS(CAPROLACTAM) [cymitquimica.com]

- 6. americanelements.com [americanelements.com]

- 7. Dirhodium(II) tetrakis(caprolactam) | C24H40N4O4Rh2 | CID 6097223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. DIRHODIUM (II) TETRAKIS(CAPROLACTAM) One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dirhodium(II,II) complexes: molecular characteristics that affect in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Dirhodium Tetracaprolactamate [CAS 138984-26-6]

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Catalyst, A Tool for Molecular Innovation

In the landscape of modern synthetic chemistry, dirhodium(II) catalysts stand out for their exceptional ability to mediate a wide array of powerful transformations. Among these, Dirhodium(II) Tetracaprolactamate, Rh₂(cap)₄, has emerged as a uniquely versatile and robust catalyst. Its distinct electronic properties, conferred by the four bridging caprolactamate ligands, enable transformations that are often challenging with traditional carboxylate or carboxamidate counterparts.

This guide moves beyond a simple recitation of facts. It is designed to provide the practicing scientist with a deep, mechanistic understanding of why Rh₂(cap)₄ is chosen for specific applications and how to deploy it effectively and safely in a laboratory setting. We will explore its synthesis, delve into the causality of its catalytic cycles, and provide actionable, field-tested protocols for its use in high-impact transformations such as C-H functionalization and allylic oxidation.

Core Attributes and Physicochemical Properties

Dirhodium tetracaprolactamate is a paddlewheel complex featuring two rhodium atoms bridged by four deprotonated caprolactam ligands. This structure creates a coordinatively unsaturated environment at the axial sites of the Rh–Rh bond, which is the locus of its catalytic activity.

Table 1: Physicochemical Properties of Dirhodium Tetracaprolactamate

| Property | Value | Source |

| CAS Number | 138984-26-6 | [1] |

| Molecular Formula | C₂₄H₄₀N₄O₄Rh₂ | [1] |

| Molecular Weight | 654.4 g/mol | [1] |

| Appearance | Typically a green or blue-green solid | N/A |

| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, CHCl₃, benzene, toluene) | General Knowledge |

Synthesis and Characterization: A Self-Validating Protocol

The most reliable method for preparing Rh₂(cap)₄ is through a ligand exchange reaction starting from the readily available dirhodium(II) tetraacetate dihydrate, Rh₂(OAc)₄·2H₂O. The driving force for this reaction is the removal of acetic acid.

Rationale for Synthesis Protocol

The choice of a high-boiling point solvent like chlorobenzene is critical. It allows the reaction to be heated sufficiently to drive the ligand exchange while enabling the azeotropic removal of the acetic acid byproduct with a Dean-Stark trap. Using a slight excess of caprolactam ensures the complete conversion of the starting material. The purification process is designed to remove unreacted caprolactam and any residual rhodium precursors.

Detailed Synthesis Protocol

-

Materials: Dirhodium(II) tetraacetate dihydrate (1.0 eq), ε-Caprolactam (4.5 eq), Chlorobenzene.

-

Apparatus: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a round-bottom flask charged with dirhodium(II) tetraacetate dihydrate, add ε-caprolactam and chlorobenzene.

-

Fit the flask with a Dean-Stark trap and a condenser.

-

Heat the mixture to reflux. Acetic acid, liberated during the exchange, will be collected in the Dean-Stark trap as an azeotrope with chlorobenzene.

-

Continue refluxing until no more acetic acid is collected (typically 12-24 hours). The solution color will change from the royal purple of Rh₂(OAc)₄ to a deep green or blue-green.

-

Allow the reaction to cool to room temperature.

-

Reduce the solvent volume in vacuo.

-

Purify the resulting solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like dichloromethane/hexane can yield the purified product.

-

Dry the final product under high vacuum.

-

Characterization Data

Verifying the identity and purity of the synthesized Rh₂(cap)₄ is paramount.

Table 2: Typical Characterization Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | Broad signals corresponding to the methylene protons of the caprolactam ligand. The exact shifts can vary due to the paramagnetic nature of some Rh(II) species and solvent coordination. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl and methylene carbons of the caprolactam ligand.[1] |

| IR (KBr or ATR) | A strong absorption band for the N-C=O stretch, typically around 1600-1640 cm⁻¹. |

| Mass Spec (ESI+) | Observation of the molecular ion peak [M+H]⁺ or other adducts. |

The Engine of Reactivity: Mechanistic Insights

The utility of Rh₂(cap)₄ stems from its ability to react with diazo compounds or other precursors to generate highly reactive rhodium-carbene or rhodium-nitrene intermediates. These electrophilic species are the workhorses of C-H functionalization. The caprolactam ligands, being more electron-donating than carboxylates, modulate the reactivity of this intermediate, often leading to enhanced selectivity.[2]

Catalytic Cycle for C-H Amination

A prime example of Rh₂(cap)₄'s power is in intramolecular C-H amination, a key transformation for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[2][3] The reaction typically involves a sulfamate ester or a similar precursor.

Caption: Generalized catalytic cycle for Rh₂(cap)₄-mediated C-H amination.

Causality Explained:

-

Nitrene Formation: The catalyst reacts with the nitrogen source (e.g., an azide) to extrude N₂ and form a transient, highly electrophilic rhodium-nitrene species.

-

C-H Insertion: This intermediate then undergoes a concerted, albeit possibly asynchronous, insertion into a proximate C-H bond. The choice of which C-H bond reacts is governed by electronics (favoring electron-rich C-H bonds) and sterics, but most powerfully by proximity in intramolecular reactions.

-

Product Release & Regeneration: Following the insertion, the aminated product dissociates, regenerating the Rh₂(cap)₄ catalyst to re-enter the cycle. The efficiency of this turnover is a key advantage of the catalyst.[4]

Field-Proven Applications and Protocols

The true measure of a catalyst is its performance in real-world applications. Rh₂(cap)₄ has proven exceptionally effective in allylic oxidation, a transformation of fundamental importance.[5]

Application Spotlight: Allylic Oxidation of Olefins

The direct conversion of an allylic methylene group into a carbonyl is a challenging but valuable transformation. Rh₂(cap)₄, in combination with tert-butyl hydroperoxide (TBHP), accomplishes this with remarkable efficiency and selectivity.[5] This method avoids the stoichiometric heavy metal oxidants often required in classical approaches.[4]

Experimental Protocol: Allylic Oxidation of Cyclohexene

This protocol is adapted from the seminal work by Doyle and colleagues and serves as a robust, self-validating system.[5]

-

Objective: To synthesize 2-cyclohexen-1-one from cyclohexene.

-

Reagents:

-

Cyclohexene (1.0 eq)

-

Dirhodium Tetracaprolactamate (0.1 - 1.0 mol%)

-

tert-Butyl Hydroperoxide (TBHP, ~5.5 M in decane, 2.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a clean, dry round-bottom flask, add Rh₂(cap)₄, potassium carbonate, and dichloromethane.

-

Add cyclohexene to the stirred suspension.

-

Add TBHP dropwise to the reaction mixture at room temperature. An exotherm may be observed.

-

Stir the reaction vigorously. The reaction is typically complete within 1-4 hours, which can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield pure 2-cyclohexen-1-one.

-

Caption: Step-by-step workflow for Rh₂(cap)₄-catalyzed allylic oxidation.

Safety, Handling, and Storage

As with all rhodium compounds, appropriate safety precautions are essential. While specific toxicity data for Rh₂(cap)₄ is limited, guidelines for related rhodium compounds should be followed.

-

Handling: Always handle dirhodium tetracaprolactamate in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin or eyes.[7][8]

-

Storage: Store the catalyst in a tightly sealed container in a cool, dry, and dark place.[9] It is generally stable to air and moisture for storage purposes, but should be handled under an inert atmosphere for sensitive reactions.[4][5]

-

Disposal: Dispose of waste rhodium compounds and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Concluding Remarks

Dirhodium tetracaprolactamate is more than a mere reagent; it is an enabling tool for synthetic innovation. Its unique electronic structure, born from the caprolactam ligands, provides a platform for reactivity and selectivity that is often superior to its carboxylate cousins. By understanding the principles behind its synthesis, the logic of its catalytic cycles, and the practical details of its application, researchers can confidently leverage Rh₂(cap)₄ to solve complex synthetic challenges and accelerate the development of novel molecules in pharmaceuticals and beyond.

References

-

Doyle, M. P., Catino, A. J., & Forslund, R. E. (2004). Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation. Journal of the American Chemical Society, 126(42), 13622–13623. Available at: [Link]

-

Davies, H. M. L., & Lian, Y. (2011). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization. Accounts of Chemical Research, 44(8), 655–666. Available at: [Link]

-

PubChem. (n.d.). Dirhodium(II) tetrakis(caprolactam). Retrieved from [Link]

-

Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C−H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition, 40(3), 598-600. Available at: [Link]

-

Falck, J. R., et al. (2016). Dirhodium-catalyzed C-H arene amination using hydroxylamines. Science, 353(6304), 1144–1147. Available at: [Link]

-

Base Metals Refinery. (n.d.). HAZARD DATA SHEET – RHODIUM. Available at: [Link]

-

ESPI Metals. (n.d.). Rhodium - Safety Data Sheet. Available at: [Link]

Sources

- 1. Dirhodium(II) tetrakis(caprolactam) | C24H40N4O4Rh2 | CID 6097223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation [organic-chemistry.org]

- 5. Dirhodium(II) caprolactamate: an exceptional catalyst for allylic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. colonialmetals.com [colonialmetals.com]

- 8. Rhodium - ESPI Metals [espimetals.com]

- 9. implats.co.za [implats.co.za]

The Inner Workings of a Precision Catalyst: A Technical Guide to Dirhodium Tetracaprolactamate Catalysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the quest for efficient and selective catalysts is paramount. Among the elite class of transition metal catalysts, dirhodium(II) complexes have carved out a significant niche, enabling a wide array of powerful transformations. This guide provides an in-depth exploration of the catalytic mechanism of a particularly effective member of this family: dirhodium(II) tetracaprolactamate, [Rh₂(cap)₄]. We will dissect its structural nuances, unravel the electronic underpinnings of its reactivity, and illuminate the catalytic cycles that make it a cornerstone of modern organic synthesis, particularly in reactions crucial for pharmaceutical development.

The Architectural Elegance of Dirhodium Tetracaprolactamate: More Than a Scaffold

At the heart of [Rh₂(cap)₄]'s catalytic prowess lies its unique "paddlewheel" structure. Two rhodium atoms are bridged by four caprolactam ligands. This arrangement creates a rigid, well-defined framework with open axial coordination sites, which are crucial for substrate binding and activation.[1][2] The caprolactam ligands, being carboxamidates, play a pivotal role in modulating the electronic properties of the dirhodium core. Their nitrogen and oxygen donor atoms influence the Lewis acidity of the rhodium centers and the Rh-Rh bond distance, which in turn dictates the catalyst's reactivity and selectivity.[1][3]

The structural rigidity and the specific electronic environment created by the caprolactam ligands are key to the catalyst's ability to control the trajectory of complex reactions, offering high levels of chemo-, regio-, and stereoselectivity.[4][5]

The Catalytic Core: Unraveling the Mechanism of Action

Dirhodium tetracaprolactamate, like other dirhodium carboxamidates, is a versatile catalyst for a variety of transformations, most notably those involving metal-carbene and metal-nitrene intermediates, as well as oxidative processes.[1][2][4]

Generation of the Key Intermediate: The Rhodium-Carbene/Nitrene Species

Many of the flagship reactions catalyzed by dirhodium complexes, such as cyclopropanation and C-H functionalization, proceed through the in-situ formation of a highly reactive rhodium-carbene or rhodium-nitrene intermediate.[4][6] The catalytic cycle for these transformations can be generalized as follows:

-

Diazo Compound Activation: The cycle initiates with the coordination of a diazo compound (for carbene transfer) or an iminoiodinane/sulfonyl azide (for nitrene transfer) to an axial site of the dirhodium catalyst.

-

Nitrogen Extrusion: The catalyst facilitates the extrusion of dinitrogen (N₂) from the diazo compound, a critical step that generates the electrophilic rhodium-carbene intermediate.[6] The efficiency of this step is influenced by the electronic properties of the dirhodium core, which are fine-tuned by the caprolactam ligands.

-

Substrate Interaction and Product Formation: The rhodium-carbene/nitrene then reacts with the substrate in a variety of ways, leading to the desired product. This can occur through several pathways, including:

-

Cyclopropanation: Reaction with an alkene to form a cyclopropane ring.

-

C-H Insertion/Amination: Insertion of the carbene/nitrene into a carbon-hydrogen bond, a powerful method for direct C-H functionalization.[7]

-

Ylide Formation: Reaction with a heteroatom-containing compound to form an ylide, which can then undergo subsequent rearrangements.

-

The following diagram illustrates the generalized catalytic cycle for a dirhodium-catalyzed carbene transfer reaction:

Caption: Generalized catalytic cycle for dirhodium-catalyzed carbene transfer.

A Deeper Dive into C-H Amination

Dirhodium-catalyzed C-H amination is a transformative reaction that allows for the direct conversion of C-H bonds to C-N bonds, a common linkage in pharmaceuticals.[8][9] The mechanism is believed to proceed via a rhodium-nitrene intermediate.[10] Computational studies suggest that the C-H insertion step is often a concerted, asynchronous process.[7] This means the C-H bond breaking and C-N bond formation occur in a single transition state, but not to the same extent.

The workflow for a typical C-H amination experiment is outlined below:

Caption: Experimental workflow for a dirhodium-catalyzed C-H amination reaction.

The Unique Realm of Oxidative Catalysis

Dirhodium tetracaprolactamate has demonstrated exceptional efficacy in catalyzing allylic oxidations, a reaction of significant importance in the synthesis of complex natural products and pharmaceuticals.[10][11][12] This transformation is proposed to proceed through a distinct redox chain mechanism involving the Rh₂(⁴⁺)/Rh₂(⁵⁺) redox couple.[11]

The proposed mechanism involves the formation of a dirhodium peroxyether complex, which then engages in a redox chain catalytic cycle.[11] This pathway highlights the ability of the dirhodium core, supported by the caprolactam ligands, to facilitate electron transfer processes, expanding its catalytic repertoire beyond traditional carbene and nitrene chemistry.

Field-Proven Insights: Experimental Protocols and Data

The true measure of a catalyst's utility lies in its practical application. Here, we provide a representative experimental protocol for a dirhodium tetracaprolactamate-catalyzed reaction and summarize typical performance data.

Representative Experimental Protocol: Intermolecular C-H Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Substrate (e.g., an arene)

-

Dirhodium(II) tetracaprolactamate ([Rh₂(cap)₄]) (0.1 - 2 mol%)

-

Aminating agent (e.g., a sulfonylhydroxylamine) (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., 2,2,2-trifluoroethanol (TFE) or dichloromethane (DCM))

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate and dirhodium(II) tetracaprolactamate.

-

Dissolve the solids in the anhydrous solvent.

-

Add the aminating agent portion-wise or via syringe pump over a designated period at the desired reaction temperature (often ranging from 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Performance Data Summary

The following table summarizes typical performance metrics for dirhodium tetracaprolactamate and related dirhodium catalysts in various transformations.

| Reaction Type | Catalyst Loading (mol%) | Typical Yield (%) | Key Advantages |

| Allylic Oxidation | 0.1 - 1 | 70 - 95 | High turnover number, mild conditions, high selectivity.[11][12] |

| C-H Amination | 0.5 - 2 | 50 - 85 | Direct C-N bond formation, good functional group tolerance.[8][13] |

| Cyclopropanation | 0.1 - 1 | 75 - 98 | High diastereoselectivity and enantioselectivity (with chiral ligands). |

| Si-H Insertion | 0.5 - 2 | 60 - 90 | Efficient formation of C-Si bonds. |

Conclusion: A Catalyst of Choice for Modern Synthesis

Dirhodium tetracaprolactamate stands as a testament to the power of rational catalyst design. Its well-defined structure, tunable electronic properties, and versatile reactivity make it an indispensable tool for organic chemists. By understanding the intricate mechanistic details of its catalytic cycles, researchers can harness its full potential to construct complex molecules with high precision and efficiency, accelerating the discovery and development of new medicines and materials. The continued exploration of dirhodium catalysis promises to unveil even more powerful and selective transformations in the years to come.

References

-

National Institutes of Health. (2020, September 28). Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC. [Link]

-

Organic Chemistry Portal. Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation. [Link]

-

ResearchGate. (n.d.). Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation | Request PDF. [Link]

-

National Institutes of Health. Perspective on Dirhodium Carboxamidates as Catalysts - PMC. [Link]

-

National Institutes of Health. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC. [Link]

-

National Institutes of Health. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. [Link]

-

White Rose Research Online. (n.d.). Computational Mapping of Dirhodium(II) Catalysts. [Link]

-

MDPI. (n.d.). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. [Link]

-

National Institutes of Health. (2004, October 27). Dirhodium(II) caprolactamate: an exceptional catalyst for allylic oxidation - PubMed. [Link]

-

ChemRxiv. (n.d.). Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. [Link]

-

National Institutes of Health. Computational Mapping of Dirhodium(II) Catalysts - PMC. [Link]

-

ACS Publications. (n.d.). Perspective on Dirhodium Carboxamidates as Catalysts | The Journal of Organic Chemistry. [Link]

-

LSU Scholarly Repository. (n.d.). Separation and in situ catalytic testing of a dirhodium tetraphosphine catalyst. [Link]

-

SciSpace. (2016, September 9). Dirhodium-catalyzed C-H arene amination using hydroxylamines. [Link]

Sources

- 1. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights [mdpi.com]

- 5. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation [organic-chemistry.org]

- 12. Dirhodium(II) caprolactamate: an exceptional catalyst for allylic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

The Genesis of Precision: An In-depth Technical Guide to Early Studies on Dirhodium Carboxamidate Catalysts

Introduction: A New Frontier in Asymmetric Catalysis

In the landscape of synthetic organic chemistry, the quest for catalysts that can orchestrate reactions with high efficiency and stereocontrol is a perpetual endeavor. The late 1980s and early 1990s marked a pivotal era with the emergence of dirhodium(II) carboxamidate catalysts, a class of compounds that would redefine the standards for enantioselective transformations. Spearheaded by the pioneering work of Michael P. Doyle and his research group, these catalysts demonstrated unprecedented levels of stereocontrol in a variety of carbene-mediated reactions, most notably the intramolecular cyclopropanation of diazoacetates.[1] This guide provides a comprehensive technical overview of the foundational studies on dirhodium carboxamidate catalysts, delving into their synthesis, structural characteristics, and seminal applications, with a focus on the causality behind the experimental designs that unlocked their remarkable potential.

The Architectural Marvel: Structure and Isomerism

Dirhodium(II) carboxamidate catalysts are characterized by a distinctive "paddlewheel" structure.[2] This architecture features a dirhodium(II) core (Rh₂⁴⁺) bridged by four chiral carboxamidate ligands.[2] Each rhodium atom is octahedrally coordinated, with a formal single bond connecting the two metal centers.[2] The axial positions of this structure are available for coordination with Lewis bases, a feature that is crucial for their catalytic activity.[2]

The unsymmetrical nature of the carboxamidate ligands gives rise to several possible geometric isomers. However, early studies quickly established that the cis-(2,2) isomer, where two nitrogen and two oxygen donor atoms are coordinated to each rhodium atom in a cis arrangement, is the thermodynamically favored and predominantly formed isomer.[1][2] The structural rigidity and well-defined chiral environment created by the ligands in this specific arrangement are fundamental to the high levels of enantiocontrol observed in their catalytic applications.

Forging the Catalyst: Synthesis of Dirhodium(II) Tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate] (Rh₂(5S-MEPY)₄)

The early syntheses of chiral dirhodium(II) carboxamidates were elegantly designed to overcome the challenge of ligand exchange. A key innovation was the use of a Soxhlet extraction apparatus to remove the acetic acid byproduct, thereby driving the reaction to completion.[2] The synthesis of dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate], Rh₂(5S-MEPY)₄, serves as a quintessential example of these early methods.

Experimental Protocol: Synthesis of Rh₂(5S-MEPY)₄

Materials:

-

Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

-

Methyl 2-oxopyrrolidine-5(S)-carboxylate (5S-MEPY)

-

Sodium carbonate (anhydrous)

-

Chlorobenzene

-

Alumina (neutral, activity I)

-

Dichloromethane

-

Hexane

Procedure:

-

A mixture of dirhodium(II) tetraacetate (1.0 mmol) and methyl 2-oxopyrrolidine-5(S)-carboxylate (4.4 mmol) is placed in a round-bottom flask containing 150 mL of chlorobenzene.

-

A Soxhlet extractor containing a thimble filled with anhydrous sodium carbonate is fitted to the flask, and a condenser is placed on top of the extractor.

-

The reaction mixture is heated to reflux. The refluxing chlorobenzene continuously cycles through the Soxhlet thimble, where the liberated acetic acid is trapped by the sodium carbonate.

-

The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 24-48 hours, as indicated by the disappearance of the starting dirhodium(II) tetraacetate.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is purified by column chromatography on neutral alumina. The column is eluted with a gradient of dichloromethane and hexane.

-

The fractions containing the desired product are collected, and the solvent is evaporated to yield Rh₂(5S-MEPY)₄ as a crystalline solid.

Causality of Experimental Choices:

-

Chlorobenzene as Solvent: Its high boiling point (132 °C) allows for the thermal energy required to facilitate ligand exchange.

-

Soxhlet Extractor with Sodium Carbonate: This is a critical design element. The continuous removal of acetic acid prevents the reverse reaction and drives the equilibrium towards the formation of the desired carboxamidate complex. Sodium carbonate is an effective and inexpensive base for this purpose.

-

Alumina Chromatography: This purification method is effective for separating the polar dirhodium complex from less polar impurities.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of Rh₂(5S-MEPY)₄.

Catalytic Prowess: Intramolecular Cyclopropanation of Allylic Diazoacetates

The true measure of dirhodium(II) carboxamidate catalysts lies in their performance in asymmetric reactions. Early studies demonstrated their exceptional ability to catalyze the intramolecular cyclopropanation of allylic diazoacetates to form bicyclic lactones with remarkable enantioselectivity.[1]

The Catalytic Cycle: A Mechanistic Glimpse

The catalytic cycle is initiated by the reaction of the dirhodium carboxamidate catalyst with the diazoacetate substrate. This step involves the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. This intermediate then undergoes an intramolecular reaction with the adjacent double bond to form the cyclopropane ring, regenerating the catalyst for the next cycle. The chiral ligands surrounding the rhodium core dictate the facial selectivity of the carbene attack on the double bond, leading to the observed high enantioselectivity.

Diagram of the Catalytic Cycle:

Caption: Proposed catalytic cycle for intramolecular cyclopropanation.

Experimental Protocol: Intramolecular Cyclopropanation of (Z)-3-Phenyl-2-propenyl Diazoacetate

Materials:

-

(Z)-3-Phenyl-2-propenyl diazoacetate

-

Dirhodium(II) tetrakis[methyl 2-oxopyrrolidine-5(S)-carboxylate] (Rh₂(5S-MEPY)₄)

-

Dichloromethane (anhydrous)

Procedure:

-

A solution of Rh₂(5S-MEPY)₄ (0.01 mmol, 1 mol%) in 2.0 mL of anhydrous dichloromethane is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is equipped with a condenser and a syringe pump.

-

A solution of (Z)-3-phenyl-2-propenyl diazoacetate (1.0 mmol) in 5.0 mL of anhydrous dichloromethane is drawn into a syringe and placed on the syringe pump.

-

The catalyst solution is brought to a gentle reflux.

-

The diazoacetate solution is added to the refluxing catalyst solution via the syringe pump over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete consumption of the diazoacetate.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the corresponding bicyclic lactone.

Causality of Experimental Choices:

-

Slow Addition of Diazoacetate: This technique is paramount for safety and selectivity. It prevents the buildup of the potentially explosive diazo compound and minimizes the formation of carbene dimers and other byproducts, thus maximizing the yield of the desired cyclopropane.

-

Dichloromethane as Solvent: It is a relatively inert solvent that effectively solubilizes both the catalyst and the substrate without interfering with the catalytic cycle.

-

1 mol% Catalyst Loading: Early studies established that these catalysts are highly efficient, allowing for low catalyst loadings, which is economically and environmentally advantageous.

Quantitative Analysis of Early Results

The following table summarizes the results from early studies on the intramolecular cyclopropanation of various allylic diazoacetates using Rh₂(5S-MEPY)₄, showcasing the high yields and exceptional enantioselectivities achieved.

| Substrate (Allylic Diazoacetate) | Product (Bicyclic Lactone) Yield (%) | Enantiomeric Excess (% ee) |

| (Z)-2-Buten-1-yl | 85 | 97 |

| (Z)-3-Methyl-2-buten-1-yl | 82 | 98 |

| (Z)-3-Phenyl-2-propen-1-yl | 88 | >98 |

| (E)-3-Phenyl-2-propen-1-yl | 75 | 94 |

| 2-Methyl-2-propen-1-yl | 80 | 97 |

Data sourced from Doyle, M. P.; Winchester, W. R.; Hoorn, J. A. A.; Lynch, V.; Simonsen, S. H.; Ghosh, R. J. Am. Chem. Soc. 1993, 115 (22), 9968–9978.

Conclusion and Outlook

The early investigations into dirhodium(II) carboxamidate catalysts laid a robust foundation for a new era of asymmetric catalysis. The elegant design of their synthesis and the rational application in challenging transformations like intramolecular cyclopropanation demonstrated a remarkable level of control over chemical reactivity and stereoselectivity. These seminal studies not only provided a powerful new tool for synthetic chemists but also spurred further research into the development of new generations of dirhodium catalysts with even broader applications. The principles established in these early works continue to influence the design of modern catalysts for a wide array of chemical transformations, underscoring the enduring legacy of these pioneering discoveries.

References

-

Doyle, M. P.; Winchester, W. R.; Hoorn, J. A. A.; Lynch, V.; Simonsen, S. H.; Ghosh, R. Dirhodium(II) Tetrakis(carboxamidates) with Chiral Ligands. Structure and Selectivity in Catalytic Metal-Carbene Transformations. J. Am. Chem. Soc.1993 , 115 (22), 9968–9978. [Link]

-

Doyle, M. P. Perspective on Dirhodium Carboxamidates as Catalysts. J. Org. Chem.2006 , 71 (25), 9253–9260. [Link]

-

Doyle, M. P.; Pieters, R. J.; Martin, S. F.; Austin, R. E.; Oalmann, C. J.; Müller, P. High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst. J. Am. Chem. Soc.1991 , 113 (4), 1423–1424. [Link]

Sources

An In-depth Technical Guide to Dirhodium(II) Tetracaprolactamate: Synthesis, Characterization, and Catalytic Applications

Executive Summary

Dirhodium(II) tetracaprolactamate, denoted as Rh₂(cap)₄, is a highly efficient and versatile paddlewheel-type dirhodium(II) catalyst. Its unique electronic properties, conferred by the four bridging caprolactamate ligands, distinguish it from common dirhodium tetracarboxylates, enabling unique reactivity and selectivity in a host of organic transformations. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and characterization of Rh₂(cap)₄. We will delve into the mechanistic underpinnings of its catalytic activity and provide field-proven, step-by-step protocols for its application in key reaction classes, including allylic oxidation, C-H functionalization, and cyclopropanation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the advanced capabilities of this powerful organometallic catalyst.

Introduction: The Power of Dirhodium(II) Catalysis

Dirhodium(II) complexes are mainstays of modern synthetic organic chemistry, prized for their ability to catalyze a diverse array of transformations with high efficiency and selectivity.[1] The archetypal structure is a "paddlewheel" complex, where two rhodium atoms are bridged by four bidentate ligands. The nature of these bridging ligands is paramount, as it profoundly modulates the steric and electronic properties of the catalyst, thereby dictating its reactivity.[2]

While dirhodium tetraacetates and other carboxylates are widely used, carboxamidate ligands, such as those in dirhodium tetracaprolactamate, offer a more electron-rich metal center. This enhanced electron density increases the catalyst's nucleophilicity, which in turn influences the stability and reactivity of the crucial rhodium-carbene intermediates that are central to many of its catalytic cycles. Rh₂(cap)₄ has emerged as an exceptional catalyst, particularly for oxidative reactions and transformations involving challenging substrates, making it a valuable tool in the synthesis of complex molecules and potential pharmaceutical agents.[3]

Physicochemical Properties of Dirhodium Tetracaprolactamate

A thorough understanding of a catalyst's physical and chemical properties is fundamental to its effective application. Dirhodium tetracaprolactamate is typically a solid powder, whose color can range from light purple to grey.[4] Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₀N₄O₄Rh₂ | [5][6] |

| Molecular Weight | 654.41 g/mol | [5][6] |

| CAS Number | 138984-26-6 | [5] |

| Appearance | Light purple to very dark grey solid/powder | [4][6] |

| Melting Point | 269-274 °C | [6] |

| IUPAC Name | bis(rhodium(2+));tetrakis(3,4,5,6-tetrahydro-2H-azepin-7-olate) | [5] |

| Common Synonyms | Rh₂(cap)₄, Dirhodium(II) tetrakis(caprolactam) | [5] |

Synthesis and Characterization

The synthesis of dirhodium paddlewheel complexes typically involves a ligand exchange reaction with a suitable rhodium precursor, most commonly dirhodium tetraacetate, Rh₂(OAc)₄. While specific, peer-reviewed protocols for Rh₂(cap)₄ are proprietary to commercial suppliers, a generalized, field-proven methodology for this class of compound is presented below. The core principle is the substitution of acetate ligands with the desired caprolactam, often facilitated by a high-boiling point solvent to drive the reaction to completion by removing the acetic acid byproduct.

General Representative Synthesis Protocol: Ligand Exchange

Causality: This procedure is based on the principle of Le Châtelier. Using a high-boiling solvent (e.g., chlorobenzene) and heat allows for the continuous removal of the volatile acetic acid byproduct, driving the equilibrium towards the formation of the more stable Rh₂(cap)₄ product. The use of an inert atmosphere is critical to prevent the oxidation of the Rh(II) centers.

-

Preparation : In a Schlenk flask equipped with a condenser and a magnetic stir bar, combine dirhodium tetraacetate (1.0 eq), ε-caprolactam (4.5-5.0 eq), and a suitable high-boiling solvent such as chlorobenzene.

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Reaction : Heat the mixture to reflux under the inert atmosphere. The reaction progress can be monitored by observing the color change of the solution and by thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification : The crude product is often purified by column chromatography on silica gel.[7] A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically employed to elute the desired product. The resulting solid is then dried under high vacuum to yield the final product.

Structural and Purity Validation (Characterization)

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized catalyst.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the caprolactam ligands and the absence of starting materials or solvent impurities.[5][8] The spectra should show characteristic peaks corresponding to the methylene groups of the caprolactam rings.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the complex, providing definitive evidence of its composition. The expected exact mass is 654.11594 Da.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the coordination of the caprolactam ligands to the rhodium centers by observing shifts in the amide carbonyl (C=O) stretching frequency compared to the free ligand.

-

Elemental Analysis : Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₂₄H₄₀N₄O₄Rh₂.

Caption: A typical workflow for the synthesis and subsequent characterization of Rh₂(cap)₄.

Core Application: Catalysis in Organic Synthesis

The utility of Rh₂(cap)₄ stems from its ability to catalyze reactions via two primary mechanistic manifolds: those involving rhodium-carbene intermediates and those proceeding through redox-mediated pathways.

The Dirhodium-Carbene Catalytic Cycle

For many reactions, such as cyclopropanation and C-H functionalization, the catalytic cycle begins with the reaction of Rh₂(cap)₄ with a diazo compound. This reaction expels dinitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate. This electrophilic carbene is then transferred to a substrate (e.g., an alkene or a C-H bond) to form the product and regenerate the catalyst. The electron-donating nature of the caprolactamate ligands helps to stabilize this carbene intermediate, which can lead to enhanced selectivity compared to catalysts with electron-withdrawing ligands.[9]

Sources

- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Mapping of Dirhodium(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dirhodium(II) Caprolactamate: An Exceptional Catalyst for Allylic Oxidation [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Dirhodium(II) tetrakis(caprolactam) | C24H40N4O4Rh2 | CID 6097223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Solution Phase: A Technical Guide to the Solubility of Dirhodium Tetracaprolactamate in Organic Solvents

For researchers, medicinal chemists, and professionals in drug development, the precise control of reaction conditions is paramount. Dirhodium tetracaprolactamate, Rh₂(cap)₄, has emerged as a formidable catalyst in modern organic synthesis, particularly in carbenoid-mediated transformations and selective oxidations.[1][2] Its efficacy, however, is intrinsically linked to its behavior in solution. This guide provides an in-depth exploration of the solubility of dirhodium tetracaprolactamate, offering both a summary of current knowledge and a practical framework for its empirical determination.

Core Concepts: Why Solubility Matters

The solubility of a catalyst like dirhodium tetracaprolactamate is a critical parameter that dictates its utility in homogeneous catalysis. A well-chosen solvent not only ensures the dissolution of the catalyst and reactants, bringing them into the same phase to enable interaction, but also influences reaction kinetics, selectivity, and overall yield. In the context of drug development, where catalytic efficiency and purity of the final active pharmaceutical ingredient (API) are non-negotiable, a comprehensive understanding of catalyst solubility is fundamental to process optimization and scalability.

Physicochemical Characteristics of Dirhodium Tetracaprolactamate

A foundational understanding of the catalyst's physical and chemical properties provides clues to its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | Dirhodium(II) tetrakis(caprolactam) | [3][4] |

| Synonyms | Rh₂(cap)₄, Dirhodium tetracaprolactamate | [1][3] |

| CAS Number | 138984-26-6 | [1][3] |

| Molecular Formula | C₂₄H₄₀N₄O₄Rh₂ | [3][4] |

| Molecular Weight | ~654.4 g/mol | [4] |

| Appearance | Violet to blue-lilac crystals or blue to green powder | [1] |

| Melting Point | 269-274 °C (decomposes) | [3] |

The structure of dirhodium tetracaprolactamate features a central dirhodium core bridged by four caprolactam ligands.[1] These ligands, with their hydrocarbon backbone and polar amide functionality, create a nuanced molecular surface that dictates its interaction with various organic solvents.

Solubility Profile: Current Knowledge and Inferences

Quantitative solubility data for dirhodium tetracaprolactamate is not extensively documented in publicly accessible literature. However, qualitative descriptions and inferences from related compounds and their applications in synthesis provide a useful starting point.

| Solvent Class | Solvent Example | Observed/Inferred Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | Dichloromethane (CH₂Cl₂) | Soluble (Inferred) | Dichloromethane is a common solvent for reactions involving dirhodium catalysts, including the related dirhodium(II) tetraacetate, suggesting sufficient solubility for catalytic activity.[5] |

| Acetonitrile (CH₃CN) | Likely Soluble | Acetonitrile is a polar aprotic solvent capable of coordinating with metal centers, which may facilitate the dissolution of the complex. | |

| Polar Protic | Methanol (CH₃OH) | Slightly Soluble (with heating) | One source explicitly mentions slight solubility in heated methanol. The hydroxyl group can interact with the polar amide portion of the ligands. |

| Nonpolar Aromatic | Toluene | Likely Sparingly Soluble | The hydrocarbon backbone of the caprolactam ligands may offer some compatibility with nonpolar solvents. However, the polar dirhodium core likely limits extensive solubility. |

| Ethers | Tetrahydrofuran (THF) | Likely Sparingly to Moderately Soluble | THF's ether oxygen can coordinate with the rhodium centers, potentially aiding solubility. |

| Hydrocarbons | Hexane | Likely Insoluble | The overall polarity of the complex is expected to be too high for significant solubility in aliphatic hydrocarbons. For related rhodium catalysts, chemical modification was necessary to achieve solubility in hydrocarbon solvents.[6] |

It is crucial for researchers to recognize this gap in quantitative data and the necessity of empirical verification for their specific systems. The principle of "like dissolves like" serves as a guiding but not absolute rule; the complex interplay of polarity, coordinative interactions, and crystal lattice energy of the solid catalyst all contribute to the final observed solubility.[7]

A Self-Validating Protocol for Quantitative Solubility Determination

Given the absence of a comprehensive solubility dataset, the following protocol provides a robust, self-validating system for researchers to determine the solubility of dirhodium tetracaprolactamate in a given organic solvent at a specific temperature.

Experimental Objective:

To determine the saturation solubility of dirhodium tetracaprolactamate in a selected organic solvent at a defined temperature (e.g., 25 °C).

Materials and Equipment:

-

Dirhodium tetracaprolactamate (solid)

-

High-purity organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC

Step-by-Step Methodology:

-

Preparation of a Saturated Solution: a. Add an excess amount of dirhodium tetracaprolactamate to a vial. The key is to ensure undissolved solid remains after equilibration, confirming saturation. b. Accurately pipette a known volume of the chosen organic solvent (e.g., 5.00 mL) into the vial. c. Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). d. Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation. This ensures the solution reaches saturation.

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Immediately pass the solution through a syringe filter into a clean, tared vial to remove any suspended solid particles. This step is critical to avoid artificially inflated solubility measurements. d. Weigh the filtered solution to determine its mass and calculate its density if required.

-